molecular formula C15H7F13O2 B1608818 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione CAS No. 99338-16-6

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione

Cat. No.: B1608818
CAS No.: 99338-16-6
M. Wt: 466.19 g/mol
InChI Key: JPSBONQIRUMUCY-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione is a useful research compound. Its molecular formula is C15H7F13O2 and its molecular weight is 466.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated β-Diketonates in Material Science

  • Synthesis and Photophysical Properties of Europium Complexes: Research demonstrates the synthesis of new tris(β-diketonate)europium(III) complexes using a novel β-diketone ligand, showcasing their potential in creating materials with desired photophysical properties (Ambili Raj, Biju, & Reddy, 2008). These complexes are characterized by their luminescence and the ability to form dimensional networks through hydrogen bonds, indicating their applicability in luminescent materials.

Organic Chemistry and Catalysis

  • Facile Synthesis of Fluorine-Substituted Polylactides: A study focuses on the synthesis of 3-trifluoromethyl-6-methyl-1,4-dioxane-2,5-dione and its polymerization to create polylactides with trifluoromethyl and methyl groups. These materials show significant promise due to their low dielectric constant and high optical transparency, suggesting applications in electronic materials (Chang-Uk Lee, Khalifehzadeh, Ratner, & Boydston, 2018).

Photophysical and Electrochemical Studies

  • High Luminescent Europium Complexes with Fluorinated Ligands: Research into europium complexes with fluorinated β-diketonate ligands reveals their high luminescence efficiency. These complexes, characterized by their intense red emissions and high quantum yields, have potential applications in optoelectronics and display technologies (Jiangbo Yu, Deng, Sun, Li, & Zhang, 2011).

Applications in Organic Solar Cells

  • Efficient Tricarboxyterpyridyl (β-diketonato) Ruthenium(II) Sensitizers: A study on the synthesis and characterization of new ruthenium(II) sensitizers for dye-sensitized solar cells reveals that these materials exhibit significant improvements in light absorption and electrochemical properties. This research underscores the importance of fluorinated ligands in enhancing the performance of photovoltaic devices (A. Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, & Han, 2006).

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSBONQIRUMUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382161
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99338-16-6
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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